molecular formula C19H15Cl2NO3 B13771128 3-(p-Chlorobenzoyl)-6-chloro-alpha,2-dimethyl-1-indoleacetic acid CAS No. 57329-97-2

3-(p-Chlorobenzoyl)-6-chloro-alpha,2-dimethyl-1-indoleacetic acid

Cat. No.: B13771128
CAS No.: 57329-97-2
M. Wt: 376.2 g/mol
InChI Key: MAOXMLVXRLEXEV-UHFFFAOYSA-N
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Description

2-[6-chloro-3-(4-chlorobenzoyl)-2-methylindol-1-yl]propanoic acid is an organic compound with a complex structure that includes indole, chlorobenzoyl, and propanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-3-(4-chlorobenzoyl)-2-methylindol-1-yl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Benzoylation: The chlorinated indole is subjected to Friedel-Crafts acylation using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Propanoic Acid Addition: Finally, the propanoic acid moiety is introduced through a reaction with a suitable propanoic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-3-(4-chlorobenzoyl)-2-methylindol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

2-[6-chloro-3-(4-chlorobenzoyl)-2-methylindol-1-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[6-chloro-3-(4-chlorobenzoyl)-2-methylindol-1-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-chloro-3-(4-chlorobenzoyl)-1H-indol-1-yl]acetic acid
  • 2-[6-chloro-3-(4-chlorobenzoyl)-1H-indol-1-yl]butanoic acid

Uniqueness

2-[6-chloro-3-(4-chlorobenzoyl)-2-methylindol-1-yl]propanoic acid is unique due to its specific substitution pattern on the indole ring and the presence of both chlorobenzoyl and propanoic acid moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activity.

Properties

CAS No.

57329-97-2

Molecular Formula

C19H15Cl2NO3

Molecular Weight

376.2 g/mol

IUPAC Name

2-[6-chloro-3-(4-chlorobenzoyl)-2-methylindol-1-yl]propanoic acid

InChI

InChI=1S/C19H15Cl2NO3/c1-10-17(18(23)12-3-5-13(20)6-4-12)15-8-7-14(21)9-16(15)22(10)11(2)19(24)25/h3-9,11H,1-2H3,(H,24,25)

InChI Key

MAOXMLVXRLEXEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(C)C(=O)O)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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